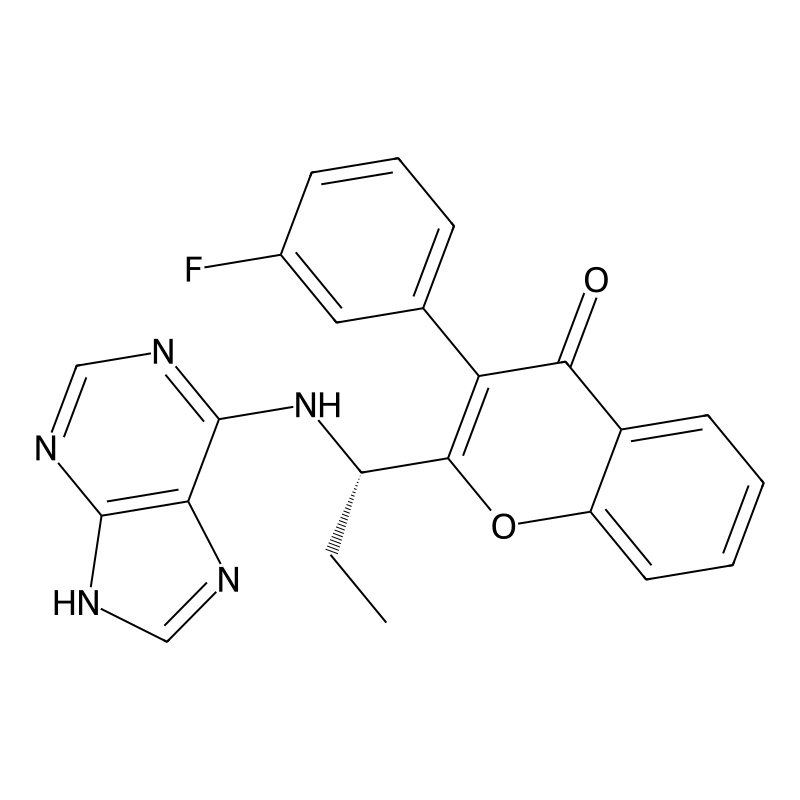

Tenalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tenalisib (RP6530) is an orally available, small-molecule inhibitor of phosphoinositide 3-kinase (PI3K) isoforms delta (δ) and gamma (γ). These two isoforms are primarily expressed in hematopoietic cells and are critical mediators of signaling pathways that drive the proliferation, survival, and migration of both normal and malignant immune cells. Unlike pan-PI3K inhibitors that target ubiquitously expressed alpha and beta isoforms, Tenalisib's dual specificity for δ/γ offers a more targeted mechanism for investigating hematological malignancies and inflammatory conditions, with preclinical data demonstrating nanomolar potency and high selectivity.

References

- [1] Naddafi, F., et al. A First-in-human Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor, in Patients With Relapsed/Refractory Hematologic Malignancies. Clinical Lymphoma, Myeloma and Leukemia, 20(2), e63-e72 (2020).

- [6] Herman, S. E. M., et al. Idelalisib: a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase. Gilead Sciences.

- [9] Muscal, J. A., et al. A First-in-human Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor, in Patients With Relapsed/Refractory Hematologic Malignancies: Results From the European Study. Blood, 132 (Supplement 1), 4381 (2018).

- [13] Reddy, N., et al. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma. Cancers, 12(9), 2699 (2020).

- [22] Reddy, N., et al. (2020). Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma. Cancers. 12. 2699. 10.3390/cancers12092699.

PI3K inhibitors are not interchangeable. A buyer's choice between Tenalisib, the more δ-potent dual inhibitor Duvelisib, or the δ-selective inhibitor Idelalisib dictates the specific biological question that can be answered. Differences in isoform inhibition ratios (δ vs. γ), off-target effects against α/β isoforms, and distinct pharmacokinetic profiles directly impact cellular responses, in vivo efficacy, and toxicity. Using a close analog with a different selectivity profile, such as the highly δ-selective Idelalisib, would fail to address the role of PI3K-γ in the tumor microenvironment. Procuring Tenalisib is a deliberate choice for a balanced δ/γ inhibition profile combined with a well-characterized and orally available chemical entity, ensuring study reproducibility where this specific mechanism is under investigation.

References

- [2] Duvelisib - PI3K delta/gamma inhibitor. Amsbio.

- [4] Gandhi, V., et al. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1-8 (2015).

- [5] Sharman, J. P., et al. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. The Cancer Journal, 24(4), 183-187 (2018).

- [7] Woyach, J. A., et al. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1579-1585 (2015).

Balanced Dual Inhibition Profile with High Selectivity Over PI3K-α/β

Tenalisib demonstrates potent and balanced inhibition of PI3K-δ and PI3K-γ with IC50 values of 24.5 nM and 33.2 nM, respectively. This near-equipotent profile contrasts with Duvelisib, which is approximately 10-fold more potent against the δ isoform (IC50 ≈ 2.5 nM) than the γ isoform (IC50 ≈ 27 nM). Furthermore, Tenalisib offers high selectivity, inhibiting PI3K-α and PI3K-β at concentrations over 300-fold and 100-fold higher, respectively, minimizing off-target effects on these ubiquitously expressed housekeeping isoforms.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | Tenalisib: PI3K-δ = 24.5 nM, PI3K-γ = 33.2 nM |

| Comparator Or Baseline | Duvelisib: PI3K-δ = 2.5 nM, PI3K-γ = 27 nM |

| Quantified Difference | Tenalisib has a δ/γ inhibition ratio of ~0.74, indicating balanced activity, whereas Duvelisib has a ratio of ~0.09, indicating strong δ-isoform preference. |

| Conditions | Biochemical kinase assays. |

This balanced inhibition profile makes Tenalisib a specific tool for studies where simultaneous and comparable blockade of both PI3K-δ and PI3K-γ signaling is required.

Excellent Oral Bioavailability for In Vivo Research Workflows

Preclinical pharmacokinetic studies demonstrate that Tenalisib is well-suited for in vivo experimental models requiring oral administration. In rats and dogs, Tenalisib exhibited high oral bioavailability of >70% and >100%, respectively, with a half-life of 2-3 hours. This profile ensures that effective plasma concentrations can be achieved and maintained through convenient oral dosing schedules, a critical logistical and cost consideration for animal studies. Human pharmacokinetic data from Phase I trials confirmed rapid absorption after oral administration.

| Evidence Dimension | Oral Bioavailability (%) and Half-Life (t1/2) |

| Target Compound Data | Rat: >70% F, 2 hr t1/2. Dog: >100% F, 3 hr t1/2. |

| Comparator Or Baseline | N/A (Strong intrinsic property) |

| Quantified Difference | N/A |

| Conditions | Preclinical pharmacokinetic studies in rat and dog models following oral administration. |

High oral bioavailability simplifies in vivo study design, reduces compound waste, and improves dosing consistency compared to compounds requiring parenteral administration or complex formulations.

Demonstrated In Vivo Efficacy in T-Cell Lymphoma Xenograft Models

The functional consequence of Tenalisib's dual PI3K-δ/γ inhibition is demonstrated by its in vivo performance. In a mouse xenograft model using the L-540 Hodgkin lymphoma cell line, Tenalisib administration led to a significant reduction in tumor growth. This anti-tumor activity was accompanied by desirable changes in the tumor microenvironment, including reduced tumor vasculature and a shift in tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype. Efficacy has also been demonstrated in mouse models of T-cell leukemia. This evidence validates its mechanism in a complex biological system, a critical procurement checkpoint for a preclinical therapeutic candidate.

| Evidence Dimension | In Vivo Anti-Tumor Activity |

| Target Compound Data | Reduces tumor growth, decreases vasculature, and induces M1 macrophage phenotype in L-540 xenograft model. |

| Comparator Or Baseline | Vehicle control. |

| Quantified Difference | Statistically significant reduction in tumor volume vs. control. |

| Conditions | Mouse xenograft model with L-540 Hodgkin lymphoma cells. |

This confirms the compound's ability to not only target cancer cells directly but also modulate the tumor microenvironment in vivo, providing a strong rationale for its use in efficacy and mechanistic studies.

In Vivo Studies Requiring Balanced PI3K-δ/γ Inhibition with Oral Dosing

For preclinical animal models of hematologic cancers where the scientific hypothesis involves targeting both B/T-cell receptor signaling (via PI3K-δ) and cytokine-mediated microenvironment support (via PI3K-γ). Tenalisib's balanced inhibition profile and high oral bioavailability make it a practical and mechanistically appropriate choice for such studies.

Preclinical Modeling of T-Cell Lymphomas

Based on demonstrated efficacy in T-cell leukemia and Hodgkin lymphoma xenograft models, Tenalisib is a suitable candidate for investigating PI3K signaling in various T-cell malignancies. Its ability to modulate the macrophage phenotype provides an additional avenue for exploring tumor microenvironment interactions in these cancers.

Tool Compound for Investigating Synergy with Other Cancer Agents

With a well-defined, balanced dual-selectivity profile, Tenalisib serves as a reliable tool for combination studies. For example, its potential to synergize with HDAC inhibitors like romidepsin has been explored clinically, providing a rationale for similar preclinical investigations.

References

- [13] Reddy, N., et al. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma. Cancers, 12(9), 2699 (2020).

- [19] Mehta, A., et al. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study. Haematologica, 109(5), 1419–1423 (2024).

- [20] Locatelli, S.L., et al. Targeting cancer cells and tumor microenvironment in preclinical and clinical models of hodgkin lymphoma using the dual PI3Kδ/γ inhibitor RP6530. Clinical Cancer Research, 25(3), 1098-1112 (2019).

- [21] Mehta, A., et al. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study. Haematologica. 2024 Jan 15. doi: 10.3324/haematol.2023.283921.